molecular formula C23H21N3O3S2 B2804523 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1261017-14-4

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2804523
CAS No.: 1261017-14-4
M. Wt: 451.56
InChI Key: CGPRBXXVZZZYNA-UHFFFAOYSA-N
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Description

2-{[3-(2,4-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • Thieno[3,2-d]pyrimidinone scaffold: This bicyclic system provides a rigid planar structure conducive to π-π stacking and hydrogen bonding interactions, often exploited in medicinal chemistry for kinase inhibition .
  • Sulfanyl-linked acetamide moiety: The sulfur atom at position 2 connects to an acetamide group, with the N-(2-methoxyphenyl) substituent introducing polar and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-14-8-9-18(15(2)12-14)26-22(28)21-17(10-11-30-21)25-23(26)31-13-20(27)24-16-6-4-5-7-19(16)29-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPRBXXVZZZYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O3SC_{23}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 420.57 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities including antifungal and anticancer properties.

PropertyValue
Molecular FormulaC23H24N2O3SC_{23}H_{24}N_{2}O_{3}S
Molecular Weight420.57 g/mol
IUPAC NameThis compound

Antifungal Activity

Research indicates that compounds similar to the target molecule exhibit antifungal properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit fungal growth through disruption of cellular processes essential for survival. The sulfanyl group in the compound may enhance its interaction with fungal cell membranes or specific enzymes involved in cell wall synthesis.

Anticancer Potential

Studies have suggested that thienopyrimidine derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical models.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The thienopyrimidine scaffold can interact with various enzymes, potentially acting as a competitive inhibitor.
  • Disruption of Cellular Signaling : By modulating pathways such as MAPK or PI3K/Akt, the compound may alter cell cycle progression and induce apoptosis.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on mice demonstrated that administration of similar thienopyrimidine derivatives led to a significant reduction in tumor size compared to control groups. The study highlighted the importance of the sulfanyl moiety in enhancing bioavailability and efficacy.
    • Reference :
  • In Vitro Assays : In vitro assays showed that the compound inhibited the growth of several fungal strains at concentrations lower than those required for cytotoxic effects on mammalian cells. This selectivity suggests a favorable therapeutic index.
    • Reference :

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (Compound A) and chlorine (Compound D) substituents improve metabolic stability and target affinity via halogen bonding .
  • Melting Points : Only Compound E (230°C) and analogs from (e.g., 288°C for 13a ) report melting points, suggesting that increased aromaticity and hydrogen-bonding capacity correlate with higher thermal stability.

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